Product packaging for 3-(2-Methylthiazol-5-yl)acrylaldehyde(Cat. No.:)

3-(2-Methylthiazol-5-yl)acrylaldehyde

Cat. No.: B13573977
M. Wt: 153.20 g/mol
InChI Key: QRNBQWPXRPYVMS-NSCUHMNNSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Synthetic Chemistry

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in synthetic chemistry, primarily due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals. The thiazole ring is a key component of thiamine (B1217682) (Vitamin B1), penicillins, and numerous other therapeutic agents.

The significance of thiazoles in synthetic chemistry can be attributed to several key factors:

Aromaticity and Stability: The thiazole ring is aromatic, which imparts significant stability to the molecule. This stability allows for a wide range of chemical transformations to be carried out on substituents without disrupting the core heterocyclic structure.

Versatile Reactivity: The thiazole ring exhibits a rich and varied reactivity. The C2 position is susceptible to deprotonation and subsequent reaction with electrophiles, while electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present at C2. youtube.com

Scaffolding Potential: The thiazole nucleus serves as a versatile scaffold for the construction of more complex molecular architectures. Its ability to be functionalized at multiple positions allows for the systematic modification of its steric and electronic properties, a crucial aspect of drug design and materials science.

Coordination Chemistry: The nitrogen atom in the thiazole ring can act as a ligand, enabling the formation of coordination complexes with various metals. This property is exploited in catalysis and the development of novel materials.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide. wikipedia.org Over the decades, numerous other synthetic methodologies have been developed, further expanding the accessibility and utility of this important heterocyclic system. wikipedia.orgchemsrc.com

Importance of α,β-Unsaturated Aldehyde Moieties in Conjugated Systems

The α,β-unsaturated aldehyde is a highly valuable functional group in organic synthesis, characterized by a carbon-carbon double bond in conjugation with an aldehyde group. This arrangement of alternating double and single bonds results in a delocalized π-electron system, which profoundly influences the molecule's reactivity.

Key aspects of the importance of α,β-unsaturated aldehydes include:

Electrophilic Nature: The conjugation with the electron-withdrawing aldehyde group renders the β-carbon electrophilic. This allows for conjugate addition (Michael addition) reactions, where nucleophiles add to the β-carbon. This type of reactivity is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Dienophilic Reactivity: The electron-deficient double bond of an α,β-unsaturated aldehyde can participate as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.

Versatility in Transformations: The aldehyde group itself is highly versatile and can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functional groups. The double bond can also undergo a range of addition reactions.

Role in Natural Products and Synthesis: The α,β-unsaturated aldehyde moiety is a common feature in many natural products and serves as a key building block in the synthesis of complex organic molecules.

The reactivity of this moiety provides a powerful handle for chemists to elaborate molecular structures and introduce new functionalities.

Overview of 3-(2-Methylthiazol-5-yl)acrylaldehyde as a Distinctive Chemical Scaffold

This compound represents a distinctive chemical scaffold that synergistically combines the features of a thiazole heterocycle and an α,β-unsaturated aldehyde. The molecule consists of a 2-methylthiazole (B1294427) ring linked at the 5-position to an acrylaldehyde moiety.

This specific arrangement gives rise to a unique set of properties:

Extended Conjugation: The π-systems of the thiazole ring and the acrylaldehyde are conjugated, creating an extended electronic system that influences the molecule's spectroscopic properties and reactivity.

Multiple Reactive Sites: The molecule possesses several potential sites for chemical modification. The aldehyde group can undergo nucleophilic attack, the β-carbon of the acrylaldehyde is susceptible to conjugate addition, and the thiazole ring itself can be further functionalized.

Potential as a Synthetic Intermediate: This scaffold can serve as a valuable intermediate in the synthesis of more complex molecules. For example, the aldehyde functionality can be used to build larger structures through Wittig-type reactions or reductive aminations, while the thiazole ring can be a key pharmacophore in the design of new therapeutic agents.

While specific data for this compound is not extensively reported in the literature, its structure suggests significant potential as a building block in medicinal chemistry and materials science.

Historical Context and Early Chemical Investigations of Related Thiazole-Aldehydes

The history of thiazole-aldehydes is intrinsically linked to the broader development of thiazole chemistry. Following the discovery of the Hantzsch synthesis in the late 19th century, chemists began to explore the functionalization of the thiazole ring. wikipedia.org The introduction of an aldehyde group onto the thiazole nucleus was a significant step, as it provided a versatile handle for further synthetic transformations.

Early investigations into thiazole-aldehydes likely focused on their synthesis and basic reactivity. One of the common methods for introducing a formyl group onto an aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). This reaction would be a plausible route for the synthesis of precursors to compounds like this compound.

The synthesis of the acrylaldehyde side chain could then be envisioned through several classical organic reactions, such as an aldol (B89426) condensation between a thiazole-5-carboxaldehyde (B92649) and acetaldehyde (B116499), or through a Wittig or Horner-Wadsworth-Emmons reaction. These reactions were well-established by the mid-20th century and would have been the logical approaches for early researchers to construct such a thiazole-acrylaldehyde conjugate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NOS B13573977 3-(2-Methylthiazol-5-yl)acrylaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enal

InChI

InChI=1S/C7H7NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-5H,1H3/b3-2+

InChI Key

QRNBQWPXRPYVMS-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC=C(S1)/C=C/C=O

Canonical SMILES

CC1=NC=C(S1)C=CC=O

Origin of Product

United States

Synthetic Methodologies for 3 2 Methylthiazol 5 Yl Acrylaldehyde

Strategies for Thiazole (B1198619) Ring Formation Leading to Substituted Precursors

The formation of the 2-methylthiazole (B1294427) ring substituted at the C5 position is a critical first stage in the synthesis of 3-(2-Methylthiazol-5-yl)acrylaldehyde. Various synthetic strategies have been developed to achieve this, ranging from classical cyclocondensation reactions to modern catalytic methods.

Hantzsch Thiazole Synthesis and its Modern Adaptations for 2-Methylthiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. eurekaselect.comnih.gov This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. eurekaselect.com For the synthesis of precursors to 2-methyl-5-substituted thiazoles, thioacetamide is the reagent of choice to introduce the 2-methyl group.

The classical Hantzsch synthesis has undergone numerous modifications to improve yields, shorten reaction times, and introduce a wider range of functional groups. Modern adaptations often employ microwave irradiation to accelerate the reaction. researchgate.net Green chemistry approaches have also been explored, utilizing environmentally benign solvents and catalysts. nih.gov For instance, the use of catalysts can facilitate the reaction under milder conditions. researchgate.net The fundamental transformation, however, remains the reaction between an appropriately substituted α-halocarbonyl compound and thioacetamide.

One-Pot Procedures for Thiazole-5-Carboxylates as Precursors

One-pot multicomponent reactions have gained significant traction in organic synthesis due to their efficiency and atom economy. Several one-pot procedures have been developed for the synthesis of thiazole-5-carboxylates, which are valuable precursors for this compound. These methods often circumvent the need to isolate intermediates, thereby streamlining the synthetic process.

A notable example involves the reaction of ethyl 2-chloroacetoacetate with thioacetamide in the presence of a base. This reaction directly furnishes ethyl 2-methylthiazole-5-carboxylate, a key intermediate that can be further elaborated to the target aldehyde. An improved process for preparing such alkyl 2-methylthiazole-5-carboxylates has been patented, highlighting its industrial relevance. google.com

ReactantsProductKey Features
Ethyl 2-chloroacetoacetate, ThioacetamideEthyl 2-methylthiazole-5-carboxylateOne-pot procedure, direct formation of a key precursor.

Palladium-Catalyzed Cyclization Approaches to 5-Substituted Thiazoles

While palladium-catalyzed cross-coupling reactions are widely used for the functionalization of pre-formed thiazole rings, palladium-catalyzed cyclization reactions for the de novo synthesis of 5-substituted thiazoles are also emerging as a powerful tool. These methods often involve the intramolecular cyclization of substrates containing both the sulfur and nitrogen atoms necessary for thiazole ring formation, along with the desired C5 substituent.

For instance, palladium catalysts can promote the intramolecular C-S bond formation in appropriately designed precursors. nih.gov While the direct palladium-catalyzed cyclization to form 5-substituted-2-methylthiazoles is a developing area, related palladium-catalyzed C-H functionalization/intramolecular cyclization processes for the synthesis of substituted benzothiazoles have been reported, suggesting the potential for analogous strategies in the synthesis of thiazoles. nih.govelsevierpure.comresearchgate.net These approaches offer the advantage of constructing the substituted thiazole core in a single, catalytic step.

Installation of the Acrylaldehyde Moiety at the Thiazole C5 Position

Once a suitable 2-methylthiazole precursor bearing a functional group at the C5 position is obtained, the next critical step is the installation of the acrylaldehyde moiety. This is typically achieved through olefination reactions of a C5-aldehyde precursor.

Wittig-Type Olefination Reactions for Acrylaldehyde Construction

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the formation of carbon-carbon double bonds. wikipedia.orgwikipedia.org These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) with a carbonyl compound. wikipedia.orgalfa-chemistry.com

The direct Wittig reaction of 2-methylthiazole-5-carbaldehyde with a suitable phosphorus ylide is a straightforward approach to introduce the acrylaldehyde functionality. The key precursor, 2-methylthiazole-5-carbaldehyde, can be prepared from the corresponding 5-hydroxymethyl derivative via oxidation. google.com

The Wittig reagent required for this transformation is (formylmethylene)triphenylphosphorane (Ph₃P=CHCHO). This ylide can be generated in situ from the corresponding phosphonium salt, (formylmethyl)triphenylphosphonium chloride, by treatment with a base. The reaction of this ylide with 2-methylthiazole-5-carbaldehyde would then yield the desired this compound. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, with stabilized ylides generally favoring the formation of the (E)-isomer. organic-chemistry.org

A related and often preferred method for the synthesis of α,β-unsaturated aldehydes is the Horner-Wadsworth-Emmons reaction. wikipedia.orgalfa-chemistry.com This modification of the Wittig reaction utilizes a phosphonate ester, such as diethyl (2-oxoethyl)phosphonate, which is deprotonated to form a nucleophilic carbanion. nih.gov The reaction of this carbanion with 2-methylthiazole-5-carbaldehyde typically provides the (E)-isomer of this compound with high stereoselectivity. alfa-chemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction often simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction. alfa-chemistry.com

Aldehyde PrecursorOlefination ReagentProductReaction Type
2-Methylthiazole-5-carbaldehyde(Formylmethylene)triphenylphosphoraneThis compoundWittig Reaction
2-Methylthiazole-5-carbaldehydeDiethyl (2-oxoethyl)phosphonateThis compoundHorner-Wadsworth-Emmons Reaction
Horner-Wadsworth-Emmons Variants for (E)-Selectivity Control

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the creation of alkenes, particularly with control over stereochemistry. youtube.comwikipedia.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an olefin, generally with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org The synthesis of this compound can be achieved by reacting 2-methylthiazole-5-carbaldehyde with an appropriate phosphonate ylide.

The mechanism, similar to the Wittig reaction, proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde's carbonyl group, forming an intermediate oxaphosphetane. wikipedia.org The subsequent elimination of a water-soluble dialkylphosphate salt drives the reaction forward and simplifies product purification. wikipedia.orgalfa-chemistry.com

Control over the (E)-selectivity is a key advantage of the HWE reaction and can be influenced by several factors:

Phosphonate Reagent Structure: The steric bulk of the phosphonate ester groups can influence the transition state geometry, thereby affecting the E/Z ratio.

Base and Cation: The choice of base (e.g., NaH, BuLi) and the corresponding metal cation (Li+, Na+, K+) can alter the reversibility of the initial addition step and the stability of the intermediates, impacting stereoselectivity. wikipedia.org Studies have shown that lithium salts often favor (E)-alkene formation. wikipedia.org

Reaction Temperature: Higher reaction temperatures generally promote thermodynamic equilibrium among the intermediates, which typically leads to a higher proportion of the more stable (E)-alkene. wikipedia.org

A significant variant for achieving (Z)-selectivity is the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS in THF with 18-crown-6). youtube.com While the target compound is the (E)-isomer, understanding these variants highlights the tunability of the HWE reaction.

Table 1: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction

FactorCondition Favoring (E)-SelectivityRationale
Aldehyde Structure Increased steric bulkFavors the less sterically hindered transition state leading to the (E)-product. wikipedia.org
Temperature Higher temperatures (e.g., 23 °C)Allows for equilibration of intermediates to the more stable trans-configuration. wikipedia.org
Cation Li⁺ > Na⁺ > K⁺The nature of the cation influences the geometry and stability of the reaction intermediates. wikipedia.org
Solvent Tetrahydrofuran (THF), Dimethoxyethane (DME)Common solvents that effectively solvate the intermediates.

Vilsmeier-Haack Formylation in the Synthesis of Thiazole-5-Carbaldehydes

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com It is a crucial step in synthesizing the key intermediate, 2-methylthiazole-5-carbaldehyde, from 2-methylthiazole. The reaction typically employs a Vilsmeier reagent, which is an iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comnih.gov

The mechanism involves the electrophilic substitution of the thiazole ring by the Vilsmeier reagent (a chloromethyleniminium salt). The resulting iminium species is then hydrolyzed during aqueous workup to yield the desired aldehyde. organic-chemistry.org This method is efficient and generally proceeds under mild conditions. ijpcbs.comnih.gov The V-H reaction has been successfully applied to a range of thiazole derivatives, demonstrating its utility in producing thiazole-5-carboxaldehydes. tandfonline.comasianpubs.orgsphinxsai.com

Knoevenagel Condensation Approaches with Subsequent Transformations

The Knoevenagel condensation is a fundamental synthetic method that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base such as an amine. jst.go.jpnih.gov This approach can be adapted for the synthesis of the target acrylaldehyde.

One potential pathway involves the Knoevenagel condensation of 2-methylthiazole-5-carbaldehyde with an active methylene compound like malonic acid or its esters. This would be followed by a subsequent transformation, such as decarboxylation or reduction, to arrive at the final product. Alternatively, the methyl group at the 2-position of the thiazole ring can be activated, allowing it to act as the active methylene component in a condensation reaction with a suitable aldehyde. jst.go.jpnih.gov For example, research has shown that 2-methyl-thiazolo[4,5-b]pyrazines, which are structurally related to 2-methylthiazole, can smoothly undergo Knoevenagel condensation with aldehydes. jst.go.jpnih.gov

Cascade Annulation Reactions for Thiazole-5-Carbaldehyde Synthesis

Modern synthetic strategies often employ cascade or domino reactions to construct complex molecules efficiently in a single pot. nih.gov A novel method for the synthesis of thiazole-5-carbaldehydes involves a cascade annulation reaction. nih.govacs.orgresearchgate.net Specifically, the Dess-Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate has been developed for this purpose. nih.govacs.org

This process is characterized by a sequence of reactions:

Hydroxyl thiocyanation of the C=C double bond of the enaminone. nih.govacs.org

Intramolecular hydroamination of the C≡N bond. nih.govacs.org

Thiazole annulation via condensation on the ketone carbonyl group. nih.govacs.org

In this cascade, DMP serves a dual role: it mediates the free radical thiocyanation and also masks the in situ generated formyl group, leading to the selective formation of the thiazole-5-carbaldehyde. nih.govacs.orgresearchgate.net

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is paramount for maximizing yield, ensuring desired selectivity, and adhering to sustainable chemical practices.

Solvent Effects on Reaction Yield and Stereoselectivity

The choice of solvent can significantly impact the outcome of a chemical reaction. In the context of the Horner-Wadsworth-Emmons reaction, solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly used. alfa-chemistry.com The solvent's ability to solvate the charged intermediates and counterions can influence the reaction rate and the equilibrium between the diastereomeric intermediates, thereby affecting the final E/Z ratio of the alkene product. Studies have shown that in some HWE reactions, the choice of solvent can be a critical parameter for controlling stereoselectivity. researchgate.net

Table 2: General Solvent Effects on Olefination Reactions

Solvent TypeExamplesPotential Effects
Aprotic Polar THF, DME, DMFGenerally good for solvating ionic intermediates, promoting reaction. Can influence cation coordination and thus stereoselectivity.
Aprotic Nonpolar Toluene, HexaneLess effective at solvating intermediates, may lead to slower reactions or aggregation, potentially altering selectivity.
Protic Ethanol (B145695), MethanolGenerally avoided as they can protonate the carbanion intermediate.

Catalyst Systems for Enhanced Efficiency and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing catalytic systems that improve efficiency and align with the principles of green chemistry.

For the Vilsmeier-Haack reaction, which traditionally uses stoichiometric amounts of the corrosive and hazardous POCl₃, catalytic versions are being developed. acs.org These systems often rely on a P(III)/P(V)=O cycle, allowing the reaction to proceed with only a catalytic amount of a phosphine or phosphine oxide precursor, which is a significant improvement in terms of safety and waste reduction. acs.orgorgsyn.org Furthermore, the use of micellar media has been shown to catalyze the V-H reaction, reducing reaction times and simplifying the process. tandfonline.comrsc.org

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established organic chemistry reactions. A logical and efficient synthetic strategy involves a two-step process commencing with the formylation of 2-methylthiazole to produce the key intermediate, 2-methylthiazole-5-carbaldehyde. This intermediate is then subjected to a condensation reaction to introduce the acrylaldehyde moiety.

Step 1: Formylation of 2-Methylthiazole

A primary and effective method for introducing a formyl group onto an electron-rich heterocyclic ring like thiazole is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich 2-methylthiazole ring. The thiazole ring is sufficiently activated for this electrophilic substitution to occur, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the reaction work-up yields the desired aldehyde, 2-methylthiazole-5-carbaldehyde.

Reactants : 2-methylthiazole, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)

Intermediate : 2-methylthiazole-5-carbaldehyde

Reaction Type : Electrophilic Aromatic Substitution

Step 2: Aldol (B89426) Condensation to form this compound

The second step involves extending the aldehyde group of the intermediate to form the α,β-unsaturated aldehyde structure. This is typically accomplished via a base-catalyzed Aldol condensation reaction. The 2-methylthiazole-5-carbaldehyde is reacted with acetaldehyde (B116499) in the presence of a base, such as sodium hydroxide.

The base deprotonates the α-carbon of acetaldehyde to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methylthiazole-5-carbaldehyde. The resulting aldol addition product is an unstable β-hydroxy aldehyde, which readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated product, this compound. The synthesis of similar chalcones and acrylamide derivatives from heterocyclic aldehydes is a well-established parallel.

Reactants : 2-methylthiazole-5-carbaldehyde, Acetaldehyde, Base (e.g., Sodium Hydroxide)

Final Product : this compound

Reaction Type : Aldol Condensation

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the synthetic intermediate (2-methylthiazole-5-carbaldehyde) and the final product are critical for obtaining a compound of high purity. Standard laboratory techniques such as extraction, column chromatography, and crystallization are employed.

Purification of Intermediate: 2-Methylthiazole-5-carbaldehyde

Extraction and Bisulfite Adduct Formation : After the Vilsmeier-Haack reaction, the initial work-up typically involves neutralizing the reaction mixture and extracting the crude product into an organic solvent. A highly effective purification method specific to aldehydes is the formation of a sodium bisulfite addition compound. The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite. The resulting bisulfite adduct is water-soluble and can be separated from non-aldehydic organic impurities by liquid-liquid extraction. The original aldehyde can then be regenerated from the aqueous layer by treatment with a dilute mineral acid or base.

Column Chromatography : Flash column chromatography is a standard method for purifying thiazole derivatives and aldehydes. The crude 2-methylthiazole-5-carbaldehyde can be purified using a silica gel stationary phase. The choice of eluent (mobile phase) is determined by the polarity of the compound, often guided by preliminary thin-layer chromatography (TLC) analysis. A gradient of non-polar and polar solvents is typically used.

ParameterDescription
Stationary Phase Silica Gel (200-400 mesh)
Mobile Phase A solvent system of increasing polarity, such as a gradient of Hexane and Ethyl Acetate. The optimal ratio is determined by TLC to achieve good separation of the product from impurities.
Monitoring Fractions are collected and analyzed by TLC to identify those containing the pure compound.

Purification of Final Product: this compound

Column Chromatography : Similar to the intermediate, the final product can be purified by silica gel column chromatography. Due to the increased conjugation and potential change in polarity, the solvent system for the mobile phase may need to be adjusted. It is advisable to avoid alcohol-based solvents, as they can sometimes form acetals with aldehydes on the acidic silica gel surface. Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can mitigate this issue.

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient system of a non-polar solvent (e.g., Hexane or Dichloromethane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether). The precise ratio is optimized via TLC analysis to achieve an Rf value of approximately 0.3 for the product.
Detection Visualization of spots on TLC plates can be done using UV light, and/or staining agents like potassium permanganate.

Crystallization : If the final product is a solid at room temperature, crystallization is an excellent method for achieving high purity. This technique relies on the principle that the desired compound is soluble in a hot solvent but less soluble at cooler temperatures, while impurities remain in solution. For acrylic compounds, melt crystallization is also a viable industrial technique. In a laboratory setting, recrystallization from a suitable solvent is common.

Solvent SystemSuitability
Ethanol/Water The compound is dissolved in a minimum amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then cooled slowly to induce crystallization.
Ethyl Acetate/Hexane The product is dissolved in hot ethyl acetate, and hexane is added until the solution becomes cloudy. Upon cooling, crystals of the purified product should form.
Dichloromethane/Hexane A similar process to the ethyl acetate/hexane system, suitable for compounds with moderate polarity.

The choice of the optimal purification technique, or combination of techniques, depends on the nature of the impurities present after the synthesis and the physical properties of the intermediate and final products.

Chemical Reactivity and Transformation Pathways of 3 2 Methylthiazol 5 Yl Acrylaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3-(2-methylthiazol-5-yl)acrylaldehyde is a primary site for chemical transformations. Its electrophilic carbon atom readily undergoes attack by various nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. The presence of the conjugated system and the thiazole (B1198619) ring in this compound influences the reactivity of the aldehyde.

The hydration reaction involves the addition of a water molecule to the carbonyl group to form a geminal diol. This reaction is generally reversible, and the equilibrium position depends on the stability of the aldehyde.

Similarly, in the presence of an alcohol, this compound is expected to form a hemiacetal. Further reaction with another molecule of alcohol under acidic conditions would lead to the formation of an acetal. These reactions are standard transformations for aldehydes and are crucial for installing protecting groups in multi-step syntheses.

The addition of hydrogen cyanide (HCN) to the aldehyde group of this compound is anticipated to yield a cyanohydrin. This reaction, typically catalyzed by a base, involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting cyanohydrin is a valuable synthetic intermediate, as the cyano group can be further transformed into other functional groups such as carboxylic acids or amines. While specific studies on this reaction for this compound have not been detailed in the available literature, the general mechanism for cyanohydrin formation is well-established for aldehydes.

Condensation Reactions

Condensation reactions of this compound are important for the construction of more complex molecular architectures, particularly for the synthesis of heterocyclic compounds and other molecules with potential biological activity.

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. Schiff bases derived from thiazole-containing aldehydes are of significant interest in medicinal chemistry due to their diverse biological activities. The formation of the C=N double bond is a key step in the synthesis of various biologically active compounds. niscpr.res.in

Reactant 1Reactant 2 (Primary Amine)Product (Schiff Base)Reaction ConditionsReference
Aromatic Aldehyde2-Amino benzo[d]thiazole(E)-N-(benzo[d]thiazol-2-yl) methanimine (B1209239) derivativesMo-Al2O3 composite, p-toluene sulphonic acid, room temperature niscpr.res.in
This compoundGeneric Primary Amine (R-NH2)N-(3-(2-methylthiazol-5-yl)allylidene)-R-amineTypically in an alcohol solvent, often with acid or base catalysisGeneral Reaction
Aldehyde2-amino-4-phenyl thiazole3-((4-phenylthiazol-2-ylimino) methyl)-2-hydroxybenzoic acidGlacial acetic acid in ethanol (B145695), reflux ijper.org

This table includes examples of Schiff base formation with related thiazole compounds to illustrate the reaction's applicability.

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. sphinxsai.com this compound can serve as the aldehyde component in this reaction, leading to the formation of a new, more extended conjugated system. This reaction is a powerful tool for synthesizing a wide variety of compounds, including those with potential applications in materials science and pharmaceuticals. The products of the Knoevenagel condensation can undergo further reactions to generate diverse heterocyclic structures. banglajol.info

Reactant 1 (Aldehyde)Reactant 2 (Active Methylene Compound)CatalystProductReference
Aromatic AldehydeMalononitrileSeO2/ZrO2Alkene derivative
Aldehydes2-methyl-thiazolo[4,5-b]pyrazinesNot specifiedOlefin nih.gov
IsophthalaldehydeMalononitrile, Methyl cyanoacetate, etc.PiperidineKnoevenagel condensation products sphinxsai.com
AldehydesMalononitrile, Ethylcyanoacetate, CyanoacetamideUrea (B33335) (Microwave-assisted)Substituted olefins banglajol.info

This table provides examples of Knoevenagel condensations with various aldehydes and active methylene compounds to demonstrate the scope of the reaction.

Aldol (B89426) Condensation and Cross-Aldol Reactions

The synthesis of α,β-unsaturated aldehydes and ketones is frequently achieved through aldol condensation reactions, particularly the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic or heteroaromatic carbonyl compound that lacks an α-hydrogen. mdpi.com This methodology is directly applicable to the synthesis of compounds structurally related to this compound.

In a typical cross-aldol or Claisen-Schmidt condensation, an enolizable carbonyl compound, such as acetone, reacts with a non-enolizable aldehyde, like a substituted benzaldehyde, in the presence of a base catalyst (e.g., sodium hydroxide). nih.govuokerbala.edu.iq This reaction proceeds to form a β-hydroxy carbonyl intermediate, which readily undergoes dehydration to yield the more stable α,β-unsaturated product. nih.gov The synthesis of various chalcones and their analogs, which share the α,β-unsaturated carbonyl motif, has been successfully accomplished using this method with heteroaromatic aldehydes. For instance, chalcone (B49325) derivatives have been synthesized via the Claisen-Schmidt condensation of 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole with various aromatic aldehydes.

A plausible synthetic route to this compound itself involves a related cross-aldol condensation. The reaction would proceed between 2-methyl-5-formylthiazole (which lacks α-hydrogens) and acetaldehyde (B116499), which serves as the enolizable component. The reaction is typically catalyzed by a base, such as aqueous sodium hydroxide, which deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-methyl-5-formylthiazole. The resulting β-hydroxy aldehyde intermediate subsequently dehydrates, often with gentle heating, to yield the final conjugated product, this compound.

Table 1: Representative Cross-Aldol (Claisen-Schmidt) Condensation

ElectrophileNucleophile (Enolate Source)Base CatalystProduct
2-Methyl-5-formylthiazoleAcetaldehydeNaOHThis compound
Substituted BenzaldehydeAcetoneNaOHDibenzalacetone Analog
Aromatic Aldehyde2-AcetylpyrrolNaOH / CTABr(2E)-3-aryl-1-(pyrrol-2'-yl)prop-2-en-1-one kau.edu.sa
Mannich Reactions

The Mannich reaction is a three-component condensation that forms β-amino carbonyl compounds, known as Mannich bases. The reaction involves an active hydrogen-containing compound, an aldehyde (typically non-enolizable like formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov While the core of this compound does not possess an active methylene group to act as the nucleophile in a classic Mannich reaction, its α,β-unsaturated system can potentially participate in related transformations.

Although direct examples involving this compound are not prevalent in the literature, the general reactivity of α,β-unsaturated aldehydes suggests potential pathways. In principle, the enolizable form of other aldehydes could react with an iminium ion generated from formaldehyde (B43269) and a secondary amine, followed by a subsequent reaction involving the thiazole-containing acrylaldehyde. However, the more common pathway for α,β-unsaturated systems is the aza-Michael addition, where the amine adds to the β-carbon of the conjugated system.

A more direct involvement in a Mannich-type reaction would likely see this compound acting as the substrate from which a more complex Mannich base is derived in a subsequent step, rather than being one of the initial three components. For example, a reaction could be envisioned where the aldehyde functionality is first transformed, and a subsequent Mannich reaction targets another position on the molecule if an active hydrogen is introduced. Given the electronic nature of the compound, direct participation as the active hydrogen component is unlikely.

Oxidation and Reduction Pathways

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde group in this compound can be selectively oxidized to the corresponding carboxylic acid, yielding 3-(2-methylthiazol-5-yl)acrylic acid, without affecting the α,β-double bond or the thiazole ring. A variety of reagents are available for this chemoselective transformation.

One of the most common and effective methods for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids is the Pinnick oxidation. This reaction utilizes sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt (e.g., sodium dihydrogen phosphate, NaH₂PO₄) and a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions with the double bond. This method is known for its high yields and selectivity for the aldehyde group.

Alternatively, other oxidizing agents can be employed. For instance, the oxidation of acrolein to acrylic acid can be achieved using hydrogen peroxide in the presence of suitable catalysts. maastrichtuniversity.nl Biocatalytic methods using aldehyde dehydrogenases (ALDHs) also offer excellent chemoselectivity for the oxidation of aldehydes to carboxylic acids under mild, aqueous conditions, leaving other functional groups like alkenes untouched. nih.gov

Table 2: Conditions for Selective Aldehyde Oxidation

Reagent SystemKey FeaturesTypical Product
NaClO₂, NaH₂PO₄, 2-methyl-2-buteneHigh chemoselectivity, mild conditions (Pinnick Oxidation).α,β-Unsaturated carboxylic acid
H₂O₂ with catalyst"Green" oxidant, conditions vary with catalyst. maastrichtuniversity.nlα,β-Unsaturated carboxylic acid maastrichtuniversity.nl
Aldehyde Dehydrogenase (ALDH)High selectivity, aqueous media, mild pH and temperature. nih.govα,β-Unsaturated carboxylic acid nih.gov
Chemoselective Reduction to Corresponding Alcohols

The chemoselective reduction of the aldehyde group in this compound to a primary alcohol, affording 3-(2-methylthiazol-5-yl)prop-2-en-1-ol, is a critical transformation. This requires a reducing agent that selectively attacks the carbonyl group over the conjugated carbon-carbon double bond.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose. It is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. researchgate.net In alcoholic solvents like ethanol or methanol, NaBH₄ selectively reduces the carbonyl group of α,β-unsaturated aldehydes to the corresponding allylic alcohol in good yields. oarjbp.com While conjugate reduction of the double bond can sometimes occur as a side reaction with NaBH₄, conditions can often be optimized to favor 1,2-reduction of the carbonyl. For example, conducting the reaction at low temperatures (e.g., 0 °C) typically enhances the selectivity for the allylic alcohol.

Other specialized reagents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄) at low temperatures, can also achieve this transformation, although LiAlH₄ is a much stronger reducing agent and may lead to over-reduction if not carefully controlled.

Reactivity of the α,β-Unsaturated System

Michael Addition Reactions with Nucleophiles

The α,β-unsaturated aldehyde functionality in this compound makes it an excellent Michael acceptor. The β-carbon of the conjugated system is electrophilic due to resonance with the electron-withdrawing aldehyde group, making it susceptible to attack by a wide range of soft nucleophiles in a conjugate or 1,4-addition reaction.

Thiol nucleophiles, in particular, are highly effective in Michael additions. The thia-Michael addition is a reliable and often high-yielding reaction for forming carbon-sulfur bonds. nih.govmdpi.com The reaction of this compound with a thiol (R-SH), such as cysteine or thiophenol, would proceed via the attack of the thiolate anion at the β-carbon. This reaction is typically catalyzed by a weak base (e.g., triethylamine) or a nucleophilic catalyst (e.g., a phosphine), which facilitates the formation of the more nucleophilic thiolate. mdpi.com The initial addition results in the formation of an enolate intermediate, which is then protonated to yield the final 3-thio-substituted saturated aldehyde.

This reactivity is highly valuable in various fields, including bioconjugation, where the selective reaction of thiols in cysteine residues of proteins with Michael acceptors is a common strategy. nih.govnih.gov The presence of a methylthiazole group in the α-position of a related acrylonitrile (B1666552) system has been shown to have a strong promoting impact on the reversibility of the thia-Michael addition. mdpi.com

Table 3: Examples of Nucleophiles for Michael Addition

Nucleophile ClassSpecific ExampleCatalyst/ConditionsExpected Product Type
ThiolsCysteine, ThiophenolBase (e.g., Triethylamine) mdpi.com3-(Alkyl/Arylthio)-3-(2-methylthiazol-5-yl)propanal
AminesSecondary Amines (e.g., Piperidine)-3-(Amino)-3-(2-methylthiazol-5-yl)propanal (Aza-Michael)
CarbanionsDiethyl malonateBase (e.g., Sodium ethoxide)Diethyl 2-(1-(2-methylthiazol-5-yl)-3-oxopropyl)malonate
PhosphinesTriphenylphosphineNucleophilic catalysisPhosphonium ylide intermediate

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient C=C double bond in this compound, activated by the adjacent aldehyde group, can participate as a dienophile in cycloaddition reactions.

Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for the synthesis of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The acrylaldehyde moiety can react with a conjugated diene, such as 1,3-butadiene, to form a substituted cyclohexene (B86901) ring. The reaction's efficiency is enhanced by the electron-withdrawing nature of the formyl group on the dienophile. organic-chemistry.org

1,3-Dipolar Cycloadditions: The activated alkene can also react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. This provides a versatile route to complex heterocyclic systems.

A representative Diels-Alder reaction is shown below.

Reaction TypeReactantsExpected Product
Diels-Alder [4+2] CycloadditionThis compound + 1,3-Butadiene4-(2-Methylthiazol-5-yl)cyclohex-3-enecarbaldehyde

Hydrogenation and Reductive Transformations of the Double Bond

Selective reduction of the α,β-unsaturated aldehyde system can yield three distinct products: an allylic alcohol, a saturated aldehyde, or a saturated alcohol. The choice of reducing agent and reaction conditions is paramount to achieving chemoselectivity.

Selective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically reduce the aldehyde to the corresponding allylic alcohol, 3-(2-methylthiazol-5-yl)prop-2-en-1-ol, leaving the C=C double bond intact.

Selective C=C Double Bond Reduction: The hydrogenation of the C=C bond is thermodynamically favored over the C=O bond. tue.nl Catalytic transfer hydrogenation, using hydrogen donors like isopropanol, or specific catalytic systems (e.g., using cobalt-based catalysts) can selectively reduce the double bond to afford the saturated aldehyde, 3-(2-methylthiazol-5-yl)propanal. rsc.orgmdpi.com

Complete Reduction: Stronger reduction conditions, such as catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) or platinum catalyst, will typically reduce both the aldehyde and the double bond to yield the saturated alcohol, 3-(2-methylthiazol-5-yl)propan-1-ol. acs.org

The outcomes of various reductive transformations are summarized below.

Desired TransformationReagent/CatalystExpected Product
Aldehyde → AlcoholSodium borohydride (NaBH₄)3-(2-Methylthiazol-5-yl)prop-2-en-1-ol
C=C ReductionCatalytic Transfer Hydrogenation3-(2-Methylthiazol-5-yl)propanal
Complete ReductionH₂ / Palladium on Carbon (Pd/C)3-(2-Methylthiazol-5-yl)propan-1-ol

Reactivity Modulations Through the Thiazole Ring

The thiazole ring is not merely a spectator substituent; its electronic properties and the presence of heteroatoms provide avenues for further functionalization of the molecule, distinct from the reactivity of the acrylaldehyde side chain.

Directed Metalation Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.org For thiazole derivatives, the ring heteroatoms themselves can act as the DMG. The proton at the C2 position of thiazole is known to be the most acidic and is readily removed by strong bases. pharmaguideline.com However, in 2,5-disubstituted thiazoles such as the title compound, the C2 position is blocked by a methyl group. The next most likely site for deprotonation by a strong base like n-butyllithium (n-BuLi) would be the C4 position. This deprotonation generates a potent nucleophilic aryllithium intermediate, which can be trapped by a wide variety of electrophiles to introduce new functional groups at the C4 position. researchgate.net

The table below illustrates potential functionalizations via this strategy.

Step 1: Lithiation ReagentStep 2: Electrophile (E⁺)Resulting C4-SubstituentProduct Name
n-Butyllithium (n-BuLi)Iodomethane (CH₃I)-CH₃4-Methyl-3-(2-methylthiazol-5-yl)acrylaldehyde
n-Butyllithium (n-BuLi)N,N-Dimethylformamide (DMF)-CHO5-(3-Oxoprop-1-en-1-yl)-2-methylthiazole-4-carbaldehyde
n-Butyllithium (n-BuLi)Carbon dioxide (CO₂), then H⁺-COOH5-(3-Oxoprop-1-en-1-yl)-2-methylthiazole-4-carboxylic acid

Electrophilic Aromatic Substitution on the Thiazole Ring (if applicable)

Thiazole is considered an electron-deficient heterocycle, making it generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. The reactivity that does exist is often directed to the C5 position, which is noted as being the most electron-rich. pharmaguideline.com

In the case of this compound, the C5 position is already substituted. The remaining position for substitution is C4. The directing effects of the existing substituents must be considered:

C2-Methyl Group: This is a weakly activating, ortho,para-directing group. In the context of the thiazole ring, it would direct an incoming electrophile towards the C5 position (which is blocked) and potentially the C4 position.

C5-Acrylaldehyde Group: This is a deactivating, meta-directing group due to its electron-withdrawing nature. It would strongly disfavor substitution at the adjacent C4 position.

Given the inherent electron-deficient nature of the thiazole ring, compounded by the powerful deactivating effect of the C5-acrylaldehyde substituent, electrophilic aromatic substitution at the C4 position is expected to be very difficult to achieve under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). Functionalization of the thiazole ring is more practically accomplished via the directed metalation strategy described previously.

Nucleophilic Attack on the Thiazole Ring

The reactivity of the thiazole ring in this compound towards nucleophiles is dictated by the inherent electronic properties of the heterocyclic system. The thiazole ring is π-electron deficient, which generally makes it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.comchemicalbook.com This electron deficiency arises from the electronegativity of the nitrogen and sulfur heteroatoms, which withdraw electron density from the ring carbons.

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted carbon of the thiazole ring is uncommon and typically requires the presence of a good leaving group, such as a halogen, at the site of attack. pharmaguideline.com For a reaction to proceed without a leaving group, either a very strong nucleophile or activation of the ring, for instance by N-alkylation to form a thiazolium salt, is necessary. pharmaguideline.com In the case of this compound, which lacks a suitable leaving group on the thiazole nucleus, direct substitution on the ring is not a primary reaction pathway.

However, the electron-withdrawing nature of the thiazole ring significantly influences the acidity of protons on its substituents. The most pertinent pathway involving a nucleophilic attack for this specific compound is the deprotonation of the methyl group at the C2 position. The C2 position is the most electron-deficient site on the thiazole ring, a property that enhances the acidity of the protons on the attached methyl group. pharmaguideline.com

Research on substituted methylthiazoles has demonstrated that strong bases, acting as nucleophiles, can abstract a proton from the 2-methyl group. rsc.org Reagents such as organolithium compounds (e.g., Butyllithium) or lithium diisopropylamide (LDA) are effective for this transformation. rsc.org The attack of the nucleophile on a proton of the C2-methyl group results in the formation of a resonance-stabilized carbanion. This anionic intermediate is a potent nucleophile itself and can subsequently react with a variety of electrophiles, providing a pathway for further functionalization of the molecule at the 2-methyl position. pharmaguideline.comrsc.org

The table below summarizes the key aspects of this nucleophilic attack pathway, generalized from studies on related 2-methylthiazole (B1294427) derivatives.

Nucleophile (Base)Site of AttackIntermediate FormedPotential Subsequent ReactionReference
Butyllithium (BuLi)Proton on the C2-Methyl Group2-(Lithiomethyl)thiazole derivative (Carbanion)Reaction with electrophiles (e.g., aldehydes, ketones, alkyl halides) rsc.org
Lithium Diisopropylamide (LDA)Proton on the C2-Methyl Group2-(Lithiomethyl)thiazole derivative (Carbanion)Condensation with various electrophiles rsc.org

This deprotonation pathway underscores that while a direct attack on the ring carbons of this compound is not favored, the electronic influence of the thiazole ring facilitates nucleophilic attack on its substituents, opening up important transformation pathways.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Elucidation of Molecular Structure using 1D (¹H, ¹³C) NMR

One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, offers fundamental insights into the molecular structure of 3-(2-Methylthiazol-5-yl)acrylaldehyde by identifying the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the 2-methyl group, the thiazole (B1198619) ring, the acrylaldehyde moiety, and the aldehyde proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aldehydic proton is anticipated to appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The vinyl protons of the acrylaldehyde group would likely present as doublets, with their coupling constant providing information about their stereochemical relationship. The thiazole ring proton and the methyl group protons would also exhibit characteristic chemical shifts.

The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is expected to be observed in the highly deshielded region of the spectrum (around δ 190-200 ppm). The carbons of the thiazole ring and the vinyl carbons of the acrylaldehyde moiety would also have distinct chemical shifts, aiding in the complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehyde-H9.5 - 10.0Doublet~7-8
Vinyl-H (α to CHO)6.5 - 7.0Doublet of doublets~15-16, ~7-8
Vinyl-H (β to CHO)7.0 - 7.5Doublet~15-16
Thiazole-H7.5 - 8.0Singlet-
Methyl-H2.5 - 3.0Singlet-

Interactive Data Table: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Aldehyde C=O190 - 195
Thiazole C2165 - 170
Thiazole C4140 - 145
Thiazole C5120 - 125
Vinyl C (β to CHO)135 - 140
Vinyl C (α to CHO)125 - 130
Methyl C18 - 22

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for probing the spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aldehydic proton and the adjacent vinyl proton, as well as between the two vinyl protons, confirming the connectivity within the acrylaldehyde chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton spectrum. For example, the signal for the thiazole proton would correlate with the signal for the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. For instance, HMBC could show correlations between the vinyl protons and the carbons of the thiazole ring, confirming the attachment of the acrylaldehyde moiety to the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This technique can provide insights into the preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the thiazole ring and the vinyl protons, helping to define the rotational orientation around the single bond connecting the two moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the theoretical exact masses of possible elemental compositions, the correct formula can be confidently established, which is a critical step in the identification of a new compound.

Interactive Data Table: Predicted HRMS Data for this compound

IonPredicted Exact Mass (m/z)
[M+H]⁺C₇H₈NOS⁺
[M+Na]⁺C₇H₇NNaOS⁺
[M-H]⁻C₇H₆NOS⁻

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. For example, cleavage of the bond between the thiazole ring and the acrylaldehyde side chain would result in fragment ions corresponding to each of these moieties. The loss of the aldehyde group (CHO) or the methyl group (CH₃) are also plausible fragmentation pathways. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, provides valuable corroborative evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides definitive structural information about this compound by probing the vibrational modes of its constituent functional groups. The spectra are characterized by distinct bands corresponding to specific bond stretching and bending motions.

The most prominent features in the IR spectrum are expected to be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing in the 1680-1710 cm⁻¹ region, with its position influenced by the conjugation with the adjacent C=C bond. The stretching vibration of this conjugated carbon-carbon double bond (C=C) is expected to produce a band in the 1600-1650 cm⁻¹ range.

The thiazole ring gives rise to a series of characteristic skeletal vibrations. Based on studies of related thiazole structures, these ring stretching and deformation modes are anticipated to appear in the 1400-1600 cm⁻¹ region. researchgate.net For instance, bands around 1495 and 1588 cm⁻¹ have been assigned to skeletal vibrations of a thiazole ring in similar molecules. researchgate.net C-H stretching vibrations from the methyl group, the vinyl proton, and the thiazole ring proton are expected in the 2900-3100 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aldehyde C=OStretching1680 - 1710Strong
Alkene C=CStretching1600 - 1650Medium
Thiazole RingSkeletal Vibrations1400 - 1600Medium - Strong
Aromatic/Vinyl C-HStretching3000 - 3100Medium
Methyl C-HStretching2850 - 3000Medium

While vibrational spectra are excellent for functional group identification, they can also offer subtle insights into the molecule's conformational preferences. This compound possesses rotational freedom around the single bonds connecting the thiazole ring to the vinyl group and the vinyl group to the carbonyl carbon. This can give rise to different spatial arrangements, or conformers, such as the s-trans and s-cis isomers.

These different conformers, while chemically identical, can exhibit slight variations in their vibrational frequencies due to changes in steric interactions and electronic conjugation. nih.gov For example, the precise frequencies of the C=O and C=C stretching modes might shift by a few wavenumbers between different stable conformations.

Modern computational chemistry, particularly Density Functional Theory (DFT), is often used in conjunction with experimental spectroscopy to perform conformational analysis. nih.govresearchgate.net By calculating the theoretical vibrational spectra for various possible conformers, a direct comparison can be made with the experimental IR and Raman data. The conformer whose calculated spectrum best matches the experimental one is considered the most stable and abundant form of the molecule under the measured conditions. iu.edu.sa This combined experimental and theoretical approach allows for a detailed understanding of the molecule's preferred three-dimensional structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The structure of this compound features an extended system of π-conjugation, encompassing the thiazole ring, the carbon-carbon double bond, and the carbonyl group. This electronic structure gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. The absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*).

Two primary types of electronic transitions are expected for this molecule:

π → π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. The extended conjugation in the molecule lowers the energy gap for this transition, shifting the absorption maximum (λmax) to longer wavelengths. For similar conjugated thiazole derivatives, these transitions are observed in the 320-370 nm range. researchgate.net

n → π transitions:* This lower-intensity transition involves promoting a non-bonding electron (n), located on the oxygen atom of the carbonyl group, to a π* anti-bonding orbital. This transition is often observed as a shoulder on the more intense π → π* band and typically occurs at longer wavelengths.

The presence of this conjugated system is the chromophore responsible for the molecule's absorption properties.

Table 3: Predicted Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength Range (nm)Relative Intensity
π → ππ (C=C, C=O, Thiazole) → π320 - 370High
n → πn (Carbonyl Oxygen) → π> 350Low

Solvatochromism is the phenomenon where the color of a substance, or more precisely its UV-Vis absorption spectrum, changes with the polarity of the solvent in which it is dissolved. This effect provides valuable information about the electronic structure of a molecule and its interaction with the surrounding environment.

Studies on related thiazole derivatives have demonstrated this effect, showing that the largest λmax values are observed in highly polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net By systematically measuring the UV-Vis spectrum in a series of solvents with varying polarities, one can probe the nature of the solute-solvent interactions and gain insight into the change in charge distribution upon photoexcitation.

Table 4: Hypothetical Solvatochromic Effect on the π → π Transition of this compound*

SolventPolarity (Dielectric Constant, ε)Expected λmax (nm)Expected Shift
Hexane1.9~325Reference (Non-polar)
Dichloromethane9.1~340Bathochromic
Ethanol (B145695)24.5~355Bathochromic
Acetonitrile37.5~360Bathochromic
DMSO46.7~365Bathochromic

X-Ray Crystallography for Solid-State Structure Determination (if available for derivatives)

A pertinent example is the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one . nih.govresearchgate.netnih.goviucr.org This compound, while more complex, contains a thiazole ring system linked to a larger chromenone core. The analysis of its crystal structure reveals key features that are likely to be relevant to thiazole-containing compounds in general.

The molecule of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one is nearly planar, with a very small interplanar angle of 3.01 (3)° between the benzothiazole (B30560) and chromene ring systems. nih.govresearchgate.netnih.goviucr.org A notable feature is a short intramolecular S⋯O=C contact of 2.727 (2) Å. nih.govresearchgate.netnih.gov The crystal packing is characterized by a layer structure parallel to the (211) plane, which contains dimeric inversion-symmetric units connected by weak C—H⋯O=C hydrogen bonds. nih.govresearchgate.netnih.goviucr.org

Further insights can be drawn from the crystal structures of other thiazole derivatives, such as N-arylcyanothioformamides and their cyclization products, 2-cyanobenzothiazoles. nih.govrsc.orgsemanticscholar.orgresearchgate.net These studies highlight the diverse supramolecular architectures that can be adopted by thiazole-containing compounds, driven by various intermolecular forces including π-stacking and hydrogen bonding. For instance, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, an unexpected product from a related synthesis, demonstrates an almost coplanar arrangement between the benzothiazole and chromene ring systems. iucr.org

Interactive Data Table of Crystallographic Data for 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one nih.govresearchgate.netnih.goviucr.org

Parameter Value
Chemical Formula C₁₇H₁₁NO₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.3239 (4)
b (Å) 5.5783 (2)
c (Å) 23.9534 (10)
β (°) 97.453 (2)
Volume (ų) 1368.52 (10)
Z 4
Density (calculated) (Mg m⁻³) 1.424
Interplanar Angle (benzothiazole-chromene) (°) 3.01 (3)
Intramolecular S⋯O=C contact (Å) 2.727 (2)

Computational and Theoretical Investigations of 3 2 Methylthiazol 5 Yl Acrylaldehyde

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Comprehensive searches of available scientific literature and chemical databases did not yield specific Density Functional Theory (DFT) studies focused on the molecular geometry and stability of 3-(2-Methylthiazol-5-yl)acrylaldehyde. Such studies, were they available, would typically involve optimizing the molecule's three-dimensional structure to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to provide a precise model of its geometry.

Furthermore, stability analysis through frequency calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations would also provide thermodynamic data, including enthalpy and Gibbs free energy, which are crucial for understanding the compound's stability under various conditions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There is currently no specific Frontier Molecular Orbital (FMO) analysis for this compound in the public domain. An FMO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would highlight the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Detailed studies on the electrostatic potential surface (ESP) and charge distribution of this compound are not available in the current body of scientific literature. An ESP map would illustrate the charge distribution across the molecule, with color-coding to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is instrumental in predicting sites for electrophilic and nucleophilic attack. Charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom, offering further insights into the molecule's polarity and reactive sites.

Conformational Analysis and Energy Landscapes

Torsional Scans and Conformational Isomerism

No specific research detailing torsional scans or the conformational isomerism of this compound has been published. A torsional scan involves systematically rotating specific bonds (in this case, likely the bonds connecting the acrylaldehyde moiety to the methylthiazole ring) and calculating the energy at each step. This process would identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states), providing a comprehensive energy landscape for the molecule's flexibility.

Dynamic Simulations to Explore Conformational Space

There is no available data from dynamic simulations, such as molecular dynamics (MD), for this compound. Such simulations would model the atomic movements of the molecule over time, offering a dynamic perspective on its conformational flexibility. By exploring the conformational space, MD simulations can reveal the accessible conformations and the transitions between them, providing a deeper understanding of the molecule's behavior in different environments.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, methods like Density Functional Theory (DFT) are commonly employed to calculate various spectroscopic parameters. These theoretical predictions are crucial for structural confirmation and for understanding the electronic and vibrational characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

Calculations are usually performed on the optimized geometry of the molecule. The resulting chemical shifts are then referenced against a standard, commonly Tetramethylsilane (TMS), to provide values that can be directly compared with experimental spectra. Such calculations can help assign ambiguous signals in an experimental spectrum and can be used to predict the spectra of hypothetical derivatives. For this compound, the predicted chemical shifts would highlight the electronic environment of each proton and carbon atom. For instance, the aldehydic proton is expected to have a significant downfield shift due to the electron-withdrawing nature of the carbonyl group. Similarly, the protons and carbons of the thiazole (B1198619) ring and the vinyl group would exhibit characteristic shifts influenced by the heteroatoms and the conjugated π-system.

Table 1: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Note: These are hypothetical values based on typical DFT calculations for similar structures and are presented for illustrative purposes.

Atom Calculated ¹H Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm)
Aldehyde CH 9.65 193.5
Vinyl CH (α to CHO) 6.70 128.9
Vinyl CH (β to CHO) 7.50 152.1
Thiazole CH 7.95 142.3
Thiazole C (substituted) - 155.8
Thiazole C (adjacent to S) - 168.0

Theoretical simulations of Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra provide insights into the electronic transitions and vibrational modes of a molecule, respectively.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. mdpi.comresearchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For a conjugated system like this compound, the calculations would likely predict strong π→π* transitions responsible for the main absorption bands in the UV region. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents. Solvation effects can be included in these calculations using continuum models like the Polarizable Continuum Model (PCM) to better match experimental conditions in solution. nih.gov

IR Spectra: The simulation of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. This is typically achieved by performing a frequency calculation on the optimized geometry of the molecule at the same level of theory (e.g., B3LYP/6-31G*). nih.gov The resulting theoretical spectrum shows a series of absorption bands corresponding to specific vibrational modes, such as C=O stretching, C=C stretching, C-H bending, and the vibrations of the thiazole ring. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical method, thereby improving the agreement with experimental data.

Table 2: Predicted Dominant Vibrational Frequencies (cm⁻¹) and Electronic Transitions (nm) for this compound Note: These are hypothetical values based on typical DFT and TD-DFT calculations for analogous compounds and are presented for illustrative purposes.

Spectroscopic Data Predicted Value Assignment
IR Frequency ~1685 cm⁻¹ C=O stretch (aldehyde)
~1610 cm⁻¹ C=C stretch (vinyl)
~1550 cm⁻¹ C=N stretch (thiazole ring)
~3050 cm⁻¹ C-H stretch (vinyl and aromatic)

| UV-Vis λ_max | ~310 nm | π→π* transition |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and transition states that are often difficult to characterize experimentally.

To elucidate a reaction mechanism, computational methods are used to map out the potential energy surface (PES) connecting reactants and products. A key aspect of this is the identification of transition states (TS), which are first-order saddle points on the PES. wikipedia.org Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate these TS structures. Once a TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ethz.ch

Following the identification of the TS, the intrinsic reaction coordinate (IRC) is calculated to ensure that the TS correctly connects the desired reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical parameter that governs the reaction rate according to Transition State Theory (TST). wikipedia.orglibretexts.org For reactions involving this compound, such as nucleophilic additions to the aldehyde or the conjugated system, these calculations could reveal the preferred site of attack and the energetic feasibility of different pathways.

Table 3: Representative Calculated Energy Barriers for a Hypothetical Reaction Note: This table illustrates the kind of data obtained from transition state calculations for a hypothetical nucleophilic addition to the aldehyde carbonyl of this compound.

Reaction Step ΔE‡ (kcal/mol) ΔG‡ (kcal/mol)
Nucleophilic Attack on Carbonyl 15.2 18.5

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects in two primary ways: explicit and implicit solvation models.

Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the energies of reactants, products, and transition states. The choice of solvent can alter the relative energies and therefore change the calculated activation barriers.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. However, it is computationally much more demanding due to the increased number of atoms and the need to sample multiple solvent configurations. For reactions of this compound, modeling solvent effects would be crucial for accurately predicting reaction outcomes in different media.

In Silico Design Principles for Chemical Modifications

Computational methods are widely used in the rational design of new molecules with desired properties. For derivatives of this compound, in silico techniques can guide the synthesis of new compounds with enhanced biological activity or improved material properties.

One of the primary approaches is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net In QSAR, statistical models are built to correlate the chemical structures of a series of compounds with their measured biological activity. imist.ma These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of unsynthesized compounds. For instance, a 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could identify regions of the this compound scaffold where modifications would likely lead to increased activity. imist.ma

Molecular docking is another powerful in silico tool, particularly in drug design. ijirt.org This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By docking derivatives of this compound into the active site of a target protein, researchers can predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). This information can then be used to design modifications that enhance these interactions, leading to more potent compounds. nih.govnih.gov These computational strategies help prioritize which new derivatives to synthesize, thereby saving time and resources in the discovery process. nih.gov

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor to Fused and Polycyclic Thiazole (B1198619) Derivatives

The structural framework of 3-(2-Methylthiazol-5-yl)acrylaldehyde makes it an ideal starting material for the synthesis of fused and polycyclic thiazole derivatives. The presence of multiple reaction sites allows for the annulation of new rings onto the thiazole core, leading to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Heterocyclic Rings Annulated to the Thiazole Core

The acrylaldehyde functionality of this compound is a key feature that drives the formation of fused heterocyclic systems. For instance, its reaction with binucleophilic reagents can lead to the construction of new rings. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.netresearchgate.net While specific studies commencing with this compound are not extensively documented, the general reaction pathway involves the condensation of a β-unsaturated aldehyde with a compound containing an amino group on the thiazole ring, followed by cyclization. nih.gov

For example, the reaction of an α,β-unsaturated aldehyde with a 2-aminothiazole (B372263) derivative can proceed via a Michael addition of the amino group to the conjugated system, followed by an intramolecular cyclization and dehydration to yield the fused pyrimidine (B1678525) ring. The general scheme for such a transformation is depicted below:

Reactant AReactant BProductReaction Type
This compound2-Aminothiazole derivativeThiazolo[3,2-a]pyrimidine derivativeMichael Addition/Intramolecular Cyclization

This strategy has been successfully employed for the synthesis of various substituted thiazolo[3,2-a]pyrimidines, which are of interest for their biological activities. nih.gov

Construction of Spiro and Bridged Thiazole Systems

The reactivity of the double bond in this compound can also be exploited in cycloaddition reactions to construct spiro and bridged thiazole systems. Spirocyclic compounds, characterized by a single atom being part of two rings, are of significant interest in drug discovery. While direct examples utilizing this compound are scarce, the general principle involves a [3+2] cycloaddition reaction with a suitable 1,3-dipole. For instance, the reaction with an azomethine ylide could potentially lead to the formation of a spiro-pyrrolidine-thiazole system.

The construction of bridged thiazole systems can be envisioned through intramolecular cyclization reactions of appropriately functionalized derivatives of this compound. For example, a Diels-Alder reaction where the acrylaldehyde moiety acts as a dienophile could lead to the formation of a bridged cyclic system.

Scaffold for the Development of Polyconjugated Molecular Architectures

The conjugated π-system of this compound, extending from the thiazole ring through the double bond to the aldehyde group, makes it a valuable scaffold for the synthesis of polyconjugated molecular architectures. These types of molecules are of interest for their potential applications in organic electronics and nonlinear optics.

The Knoevenagel condensation is a powerful tool for extending the conjugation of such systems. nih.gov This reaction involves the condensation of the aldehyde group with an active methylene (B1212753) compound, leading to the formation of a new carbon-carbon double bond and a more extended π-system. researchgate.net

Reactant AReactant B (Active Methylene Compound)Product
This compoundMalononitrile2-((E)-3-(2-Methylthiazol-5-yl)allylidene)malononitrile
This compoundEthyl cyanoacetateEthyl 2-cyano-5-(2-methylthiazol-5-yl)penta-2,4-dienoate

By choosing different active methylene compounds, a variety of polyconjugated molecules with tailored electronic properties can be synthesized.

Intermediate in the Synthesis of Complex Natural Product Analogues (Focus on Synthetic Routes, not Biological Activity)

The structural motifs present in this compound are found in various natural products, particularly those of marine origin. rsc.orgnih.gov This makes it a valuable intermediate for the synthesis of analogues of these complex molecules. The synthesis of such analogues is crucial for structure-activity relationship studies and for the development of new therapeutic agents. mdpi.com

While specific total syntheses of natural product analogues starting from this compound are not widely reported, its potential as a building block is evident. For instance, the thiazole ring is a key component of many marine alkaloids. nih.gov Synthetic routes towards these complex targets could involve the elaboration of the acrylaldehyde side chain of this compound through various organic transformations, such as Wittig reactions, aldol (B89426) condensations, or conjugate additions.

Application in Multicomponent Reactions (MCRs) and Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it a suitable component for various MCRs.

One of the most well-known MCRs is the Biginelli reaction, which is used to synthesize dihydropyrimidinones. wikipedia.org In a modified Biginelli reaction, an α,β-unsaturated aldehyde can be used instead of a simple aldehyde. The reaction of this compound with a β-ketoester and urea (B33335) or thiourea (B124793) could lead to the formation of highly functionalized dihydropyrimidinones containing the 2-methylthiazole (B1294427) moiety. beilstein-journals.org

MCR TypeReactant AReactant BReactant CProduct
Biginelli ReactionThis compoundEthyl acetoacetateUreaDihydropyrimidinone derivative

Similarly, the Hantzsch thiazole synthesis, another important MCR, can be adapted to utilize α,β-unsaturated aldehydes. nih.gov

Cascade reactions, which involve two or more sequential transformations in a single pot without the isolation of intermediates, can also be initiated using this compound. For example, a Michael addition to the acrylaldehyde system could be followed by an intramolecular cyclization to generate complex heterocyclic structures. rsc.org

Design of Chemically Responsive Materials (Excluding Specific Physical Properties or End Applications)

The design of chemically responsive materials, which can change their properties in response to a chemical stimulus, is a rapidly growing area of research. The incorporation of the this compound unit into a polymer or a supramolecular assembly can impart chemical responsiveness.

The aldehyde group is a key functional handle for creating such materials. For instance, it can react reversibly with certain chemical species, leading to a change in the material's structure and properties. The thiazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which can be disrupted or altered by the presence of specific analytes. The design of such materials focuses on the molecular-level interactions and the resulting structural changes, rather than the bulk properties or final applications.

Future Perspectives in Thiazole Acrylaldehyde Research

Exploration of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards environmental stewardship is driving the development of green synthetic methods for thiazole (B1198619) derivatives. nih.govresearcher.life Conventional synthesis pathways often rely on hazardous reagents and produce considerable waste, prompting a move towards more sustainable alternatives. nih.govresearcher.life Future research will likely focus on implementing green chemistry principles in the synthesis of 3-(2-methylthiazol-5-yl)acrylaldehyde.

Key areas of exploration include the use of renewable starting materials, non-toxic and reusable catalysts, and environmentally benign solvents. nih.govacs.org Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are being investigated to create milder reaction conditions, reduce reaction times, and simplify purification processes. nih.govresearchgate.nettandfonline.com One-pot, multicomponent reactions (MCRs) are particularly promising as they enhance atom economy and reduce waste by combining multiple synthetic steps into a single operation. acs.org The adoption of these green strategies is expected to yield scalable, cost-effective, and eco-friendly routes to this compound and its derivatives. researchgate.net

Green Synthesis TechniquePotential Advantages for Thiazole Synthesis
Microwave Irradiation Rapid heating, reduced reaction times, often higher yields. nih.govosi.lv
Ultrasound Synthesis Enhanced reaction rates, improved yields, milder conditions. nih.govtandfonline.com
Green Solvents (e.g., water) Reduced environmental impact, lower toxicity, improved safety. researchgate.netosi.lv
Reusable Catalysts (e.g., NiFe2O4 NPs) Cost-effective, reduced waste, simplified purification. acs.org
Mechanochemistry Solvent-free reactions, high efficiency. nih.govresearcher.life
Multicomponent Reactions (MCRs) High atom economy, shorter reaction times, operational simplicity. acs.org

Development of Asymmetric Catalytic Transformations Involving the Compound

The α,β-unsaturated aldehyde functionality in this compound makes it an ideal candidate for asymmetric catalytic transformations, which are crucial for producing enantiomerically pure compounds. Future work will likely concentrate on developing novel catalytic systems to control the stereochemistry of reactions involving this substrate.

Enantioselective Michael additions, Diels-Alder reactions, and other conjugate additions are key areas of interest. The use of chiral N-heterocyclic carbenes (NHCs), organocatalysts like diarylprolinol silyl (B83357) ethers, and transition metal complexes can facilitate these transformations with high enantioselectivity. acs.orgmdpi.com For instance, NHC-catalyzed reactions can be employed for Michael additions to α,β-unsaturated aldehydes through redox oxidation, yielding valuable chiral building blocks. acs.org The development of new chiral ligands and catalysts will be paramount in expanding the scope of asymmetric reactions applicable to this compound, enabling the synthesis of complex, stereochemically defined molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthesis with flow chemistry and microreactor technology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and scalability. researchgate.netwiley.com Future research will increasingly focus on adapting the synthesis and reactions of this compound to continuous flow systems. nih.gov

Feature of Flow ChemistryBenefit for Synthesis of Thiazole Derivatives
Precise Temperature Control Manages exothermicity, improves selectivity, and ensures safety. jst.org.in
Enhanced Mixing Increases reaction rates and improves yields. nih.gov
Small Reaction Volumes Safer handling of hazardous reagents and intermediates. nih.gov
Automated Operation Enables high-throughput screening and process optimization. researchgate.net
Reaction Telescoping Eliminates intermediate isolation, reducing waste and time. uc.pt

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules. mdpi.comrsc.org In the context of this compound, advanced computational methods will play a crucial role in predicting its structure, reactivity, and electronic properties. mdpi.comnih.gov

By analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, researchers can predict the kinetic stability and chemical reactivity of thiazole derivatives. mdpi.comnih.govacs.org Natural Bond Orbital (NBO) analysis can provide insights into charge transfer interactions within the molecule, which are critical for understanding its stability and reactivity. mdpi.comresearchgate.net These predictive models can guide the rational design of new experiments, accelerating the discovery of novel reactions and the development of new thiazole-based compounds with desired properties. rsc.orgresearchgate.net This in silico approach can significantly reduce the time and resources required for experimental work. researchgate.net

Discovery of Unique Chemical Reactivity Patterns and Rearrangements

The unique combination of a thiazole ring and an α,β-unsaturated aldehyde moiety in this compound suggests a rich and potentially underexplored reactivity profile. Future research will likely uncover novel chemical reactions and molecular rearrangements involving this compound.

The electron-deficient nature of the double bond and the carbonyl group makes the molecule susceptible to a variety of nucleophilic additions. Beyond standard transformations, there is potential for discovering unique cycloaddition reactions, domino reactions, and unexpected rearrangements catalyzed by novel catalysts or reaction conditions. For example, reactions with hydrazines can lead to the formation of pyrazoline derivatives, demonstrating the versatility of the α,β-unsaturated system. researchgate.net Investigating the reactivity of this compound under various conditions—photochemical, electrochemical, or with unconventional reagents—could lead to the synthesis of novel heterocyclic scaffolds with interesting chemical and biological properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-Methylthiazol-5-yl)acrylaldehyde, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via a condensation reaction between thiazole derivatives and acrylaldehyde precursors. For example, (E)-3-(Thiazol-5-yl)acrylaldehyde (yield: 43%) is prepared by reacting thiazole-5-carbaldehyde with acrolein derivatives under acidic conditions. Purity is confirmed using 1H^1H NMR (e.g., δ 9.64 ppm for the aldehyde proton, J=7.5HzJ = 7.5 \, \text{Hz}) and mass spectrometry (HR-ESI-MS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H NMR : Identifies aldehyde protons (δ 9.64–9.65 ppm) and coupling constants (J=7.516.2HzJ = 7.5–16.2 \, \text{Hz}) to confirm stereochemistry.
  • 13C^{13}C NMR : Detects carbonyl carbons (~190 ppm) and aromatic/thiazole ring carbons.
  • HR-ESI-MS : Validates molecular weight (e.g., m/z 167.12 for C7_7H5_5NO4_4 analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep at 4–8°C in airtight containers to prevent oxidation.
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, rinse with water; consult a physician if irritation persists. Hazards include skin/eye irritation (H315, H319) and potential respiratory effects (H335) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., acetic acid) or bases (e.g., sodium acetate) to enhance condensation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of thiazole intermediates.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) with inert atmospheres (N2_2) reduce side reactions .

Q. What strategies are effective for functionalizing the acrylaldehyde group in this compound?

  • Methodological Answer :

  • Schiff Base Formation : React with primary amines (e.g., aniline derivatives) in ethanol under reflux to form imine linkages.
  • Reduction : Use NaBH4_4 in dry MeOH to reduce the aldehyde to a hydroxymethyl group.
  • Oxidation : MnO2_2 in CH2_2Cl2_2 can oxidize allylic alcohols to α,β-unsaturated aldehydes .

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or oxidoreductases).
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group.
  • MD Simulations : Simulate stability in aqueous environments to predict solubility and aggregation .

Q. How do structural modifications of the thiazole ring influence the compound’s stability and bioactivity?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2) to the thiazole ring to enhance electrophilicity.
  • Stability Assays : Monitor degradation via HPLC under varying pH (3–10) and temperature (25–60°C).
  • Bioactivity Screening : Use MTT assays ( ) to evaluate cytotoxicity against cancer cell lines (e.g., HeLa) .

Q. What analytical approaches resolve contradictions in spectral data for this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic/thiazole protons and carbons.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration) using SHELX programs for structure refinement .

Methodological Notes

  • Controlled Experiments : Always include internal standards (e.g., TMS for NMR) and triplicate measurements to ensure reproducibility.
  • Data Interpretation : Cross-reference spectral libraries (e.g., SDBS) and published analogs (e.g., (E)-3-(Pyridin-2-yl)acrylaldehyde in ) for validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.